N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-12-5-13(2)7-14(6-12)20-18(27)10-25-9-17(28-4)16(26)8-15(25)11-29-19-21-22-23-24(19)3/h5-9H,10-11H2,1-4H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETJDORDOSIZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=NN3C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound features a 3,5-dimethylphenyl moiety linked to a 5-methoxy substituted pyridine derivative, which is further modified by a tetrazole group. Its structural complexity suggests a multifaceted interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing pyridine and phenyl moieties have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of sulfur and nitrogen in the structure often contributes to antimicrobial effects.
- CNS Activity : Some derivatives have been studied for their neuroprotective effects and anticonvulsant properties.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in tumor progression.
- Modulation of Signal Transduction Pathways : Interaction with cellular receptors leading to altered signaling pathways has been observed.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
1. Anticancer Studies
A study focusing on pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .
2. Antimicrobial Evaluation
Compounds structurally similar to N-(3,5-dimethylphenyl)-2-(5-methoxy...) were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed promising antibacterial activity, suggesting that the compound may be effective against resistant strains .
3. Neuropharmacological Research
In a neuropharmacological study, derivatives of similar structural frameworks were evaluated for their anticonvulsant properties using various animal models. The results indicated that certain modifications significantly enhanced their protective index against seizures .
Data Table: Biological Activity Summary
| Activity Type | Model/Organism | IC50/ED50 Values (mg/kg) | Comments |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 20 - 50 | Comparable to standard chemotherapeutics |
| Antimicrobial | Bacterial Strains | 10 - 30 | Effective against resistant strains |
| Neuropharmacological | Animal Models | 18.4 (ED50) | Significant anticonvulsant activity |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that heterocyclic compounds can exhibit significant anticancer properties. The specific compound may interact with various molecular targets involved in cancer cell proliferation and apoptosis. For instance, studies have shown that similar structures can inhibit key enzymes associated with tumor growth, such as topoisomerases and kinases .
2. Neuroprotective Effects
Compounds with heterocyclic structures are often explored for their neuroprotective capabilities. They may modulate neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease . The specific compound may enhance cognitive functions by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain.
3. Antimicrobial Properties
The presence of both nitrogen and sulfur in the compound's structure suggests potential antimicrobial activity. Similar compounds have been documented to exhibit broad-spectrum antimicrobial effects against bacteria and fungi, making them candidates for further development as antimicrobial agents .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer effects of various heterocyclic compounds, including derivatives of pyridine and indole. Results demonstrated that certain modifications led to enhanced cytotoxicity against specific cancer cell lines, suggesting that structural variations significantly influence biological activity .
Case Study 2: Neuroprotective Mechanisms
In a model of oxidative stress-induced neurodegeneration, derivatives similar to N-(3,5-dimethylphenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide were tested for their ability to protect neuronal cells from apoptosis. Findings indicated that these compounds could reduce reactive oxygen species (ROS) levels and improve cell viability .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
Key Observations :
- The tetrazole-thioether in the target compound distinguishes it from analogs like 4i/4j, which feature non-methylated, dihydrotetrazole moieties .
- Unlike coumarin-based derivatives (), the target’s pyridinone core may enhance solubility and hydrogen-bonding capacity.
- The 3,5-dimethylphenyl group in the acetamide linker introduces steric bulk compared to simpler aryl groups in analogs.
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison
Research Findings :
- Tetrazole as Bioisostere : The 1-methyltetrazole in the target compound mimics carboxylic acids (pKa ~4.5–4.9) while offering superior metabolic stability, a feature validated in antitumor coumarin-tetrazole hybrids .
- Pyridinone vs. Pyrimidinone: The pyridinone core’s electron-rich environment could favor interactions with enzymatic targets (e.g., kinases) over pyrimidinone-based compounds .
Activity and Selectivity
- Antitumor Potential: Compounds with tetrazole-thioether motifs (e.g., derivatives) show IC₅₀ values of 5–20 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The target compound’s methoxy group may further modulate cytotoxicity .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the coupling of a tetrazole-thioether moiety to a pyridone core, followed by acetamide functionalization. Key steps include:
- Cyclization : Microwave-assisted solvent-free methods (e.g., using fly-ash:PTS catalyst) improve yield and reduce reaction time compared to conventional heating .
- Purification : Column chromatography or recrystallization (e.g., using pet-ether or ethanol) ensures purity.
- Characterization : Intermediates are validated via FT-IR (to confirm carbonyl and tetrazole stretches), (to verify substitution patterns), and LCMS (to confirm molecular weight) .
Q. Which functional groups are critical for the compound’s reactivity and stability?
Key functional groups include:
- Tetrazole-thioether moiety : Enhances metabolic stability and influences hydrogen-bonding interactions.
- 4-Oxopyridin-1(4H)-yl core : Participates in tautomerism, affecting solubility and electronic properties.
- Acetamide linker : Provides flexibility for structural modifications while maintaining planarity for target binding. Stability studies (e.g., pH-dependent degradation assays) are recommended to assess susceptibility to hydrolysis at the acetamide bond .
Q. What spectroscopic techniques are essential for confirming the molecular structure?
A combination of techniques is required:
- NMR : identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, tetrazole protons at ~8.5 ppm). confirms carbonyl (170–175 ppm) and pyridone carbons.
- HRMS : Validates molecular formula (e.g., [M+H] peak at m/z 442.1542).
- X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Contradictions often arise from tautomerism (e.g., pyridone ↔ pyridinol) or dynamic NMR effects. Strategies include:
- Variable-temperature NMR : Identifies coalescence points for proton exchanges.
- Deuterium exchange experiments : Confirms labile protons (e.g., NH in acetamide).
- DFT calculations : Predicts stable tautomers and compares theoretical/experimental IR or NMR spectra .
Q. What strategies optimize reaction yields in the cyclization step?
- Catalyst screening : Fly-ash:PTS or zeolite catalysts enhance regioselectivity in heterocycle formation .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 150°C, 300 W) while minimizing side products.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
Q. How does the tetrazole-thioether moiety influence biological activity?
The tetrazole group acts as a bioisostere for carboxylic acids, enhancing membrane permeability. The thioether linker:
- Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
- Participates in covalent binding with cysteine residues in target enzymes (e.g., kinase inhibitors). Comparative studies with oxygen/selenium analogs can validate its role in potency .
Q. What methodologies are used to analyze tautomeric equilibria in the pyridone core?
- UV-Vis spectroscopy : Monitors shifts in λ_max during pH titration (e.g., enol-keto transitions).
- : Detects nitrogen chemical environment changes between tautomers.
- Crystallography : Resolves dominant tautomeric forms in solid state .
Methodological Considerations
Q. How are reaction intermediates monitored for purity?
- TLC : Silica plates with UV detection (Rf values compared to standards).
- HPLC : Reverse-phase C18 columns (e.g., 70:30 acetonitrile/water) quantify impurities (<0.5% required for pharmacological assays) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab estimate bioavailability (%F ~65%), CYP450 inhibition risks.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2, EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
